molecular formula C16H28 B14713506 Hexadec-7-EN-9-yne CAS No. 13343-81-2

Hexadec-7-EN-9-yne

Cat. No.: B14713506
CAS No.: 13343-81-2
M. Wt: 220.39 g/mol
InChI Key: LNQMQUYZNTZSSE-UHFFFAOYSA-N
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Description

Hexadec-7-EN-9-yne is an organic compound with the molecular formula C16H28. It is a long-chain hydrocarbon featuring both an alkene and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-7-EN-9-yne can be synthesized through several methods. One common approach involves the condensation of 1-bromo-8-octyne with 1-octyne under specific conditions. The reaction typically requires a strong base such as lithium amide (LiNH2) and a solvent like hexamethylphosphoramide (HMPA) at low temperatures (around 10°C) followed by heating to 55°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Hexadec-7-EN-9-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo halogenation or other substitution reactions at the double or triple bond sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Hexadec-7-EN-9-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biological systems and as a model compound for studying enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexadec-7-EN-9-yne depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling it to participate in multiple types of chemical transformations.

Comparison with Similar Compounds

Hexadec-7-EN-9-yne can be compared to other long-chain hydrocarbons with similar functional groups:

This compound’s uniqueness lies in its dual functionality, making it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

13343-81-2

Molecular Formula

C16H28

Molecular Weight

220.39 g/mol

IUPAC Name

hexadec-7-en-9-yne

InChI

InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12H2,1-2H3

InChI Key

LNQMQUYZNTZSSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC#CCCCCCC

Origin of Product

United States

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